6-Fluoro-2-methoxy-3-methylbenzoic acid
Description
Properties
IUPAC Name |
6-fluoro-2-methoxy-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-5-3-4-6(10)7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQBMUBHZRGQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Lithiation and Carboxylation of Fluoroanisole Derivatives
A robust and well-documented method involves the lithiation of a fluorinated anisole derivative followed by carboxylation:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Formation of Lithium Diisopropylamide (LDA) in Tetrahydrofuran (THF) | n-Butyllithium added dropwise to diisopropylamine in THF at -25 to -10 °C under nitrogen | Generates strong, non-nucleophilic base for selective lithiation |
| 2 | Directed ortho-lithiation of 3,4-difluoroanisole | Addition of 3,4-difluoroanisole to LDA solution at -75 to -65 °C, reaction for 50-70 min | Lithiation occurs adjacent to methoxy substituent |
| 3 | Carboxylation with Carbon Monoxide (CO) gas | CO gas bubbled through at -75 to -70 °C, stirred for 20-40 min | Introduces carboxyl group at lithiation site |
| 4 | Acidic work-up | Dilute hydrochloric acid added at 0-10 °C, pH adjusted to 1-2, stirred 20-40 min | Precipitates crude 6-fluoro-2-methoxy-3-methylbenzoic acid |
This method, described in patent CN106365978B, uses commercially available 3,4-difluoroanisole as starting material and lithium diisopropylamide as the base, offering a streamlined synthesis with high regioselectivity and yield. The low temperature controls side reactions and ensures selective lithiation adjacent to the methoxy group.
Synthesis via Methylation and Hydrolysis of 2-Hydroxy-6-methylbenzoate Intermediates
Another approach involves multi-step transformations starting from 2-methyl-6-nitrobenzoic acid or its methyl ester:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reduction hydrogenation of 2-methyl-6-nitrobenzoic acid or ester | Hydrogen gas, palladium or platinum carbon catalyst, methanol solvent, 60-90 °C, 0.5-1.5 MPa H2 pressure | Converts nitro group to amino group |
| 2 | Diazotization, hydrolysis, and esterification (one-pot) | Diazotization reagent added at 0-5 °C, then temperature raised to 50-66 °C for 4-16 h in methanol | Converts amino group to hydroxy group and forms methyl ester |
| 3 | Methylation of 2-hydroxy-6-methylbenzoate | Dimethyl sulfate as methylating agent, alkali present, 30-45 °C for 1-2 h | Converts hydroxy to methoxy group |
| 4 | Hydrolysis of methyl ester to acid | Alkali and water heated at 80-100 °C, then acidified to pH 1-3 | Yields 2-methoxy-6-methylbenzoic acid |
This method, from patent CN113072441A, is adaptable for introducing methoxy and methyl groups with good overall yield and purity. The one-pot diazotization-hydrolysis-esterification step simplifies the process, reducing intermediate isolation.
Direct Conversion from Chloro-Substituted Benzonitriles
A related method involves nucleophilic substitution of chloro groups on benzonitriles with sodium methylate, followed by hydrolysis to the acid:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of 6-chlorophenyl nitrile with sodium methylate | Autoclave, 30% sodium methylate, 80-150 °C, 0.2-1.4 MPa, 2-4 h | Substitutes chloro with methoxy group |
| 2 | Addition of caustic soda and reflux | 30% NaOH added, reflux at 100 °C for 2-8 h | Hydrolyzes nitrile to carboxylic acid |
| 3 | Acidification and isolation | Acidify to pH <4, filter, wash, and dry | Obtains 6-methoxybenzoic acid derivatives |
Though this method is described for methoxybenzoic acids without fluorine, it provides a conceptual basis for similar transformations on fluoro-substituted analogs. Yields reported exceed 95% with purity >98%.
Comparative Data Summary
| Method | Starting Material | Key Reagents | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|---|---|---|---|
| Lithiation/Carboxylation | 3,4-Difluoroanisole | n-BuLi, CO, HCl | -75 to 10 | Atmospheric | High (not specified) | High | High regioselectivity, direct introduction of acid |
| Reduction/Diazotization/Methylation/Hydrolysis | 2-Methyl-6-nitrobenzoic acid or ester | H2, Pd/C, diazotization reagent, dimethyl sulfate, alkali | 0-100 (multi-step) | 0.5-1.5 (H2) | Good (not specified) | High | Multi-step but versatile, one-pot step reduces time |
| Nucleophilic Substitution/Hydrolysis | 6-Chlorophenyl nitrile | Sodium methylate, NaOH, HCl | 80-150 | 0.2-1.4 | ~95 | >98 | Simple reagents, high yield |
Research Findings and Notes
- The lithiation-carboxylation method benefits from the use of non-nucleophilic bases and low temperatures to achieve selective functionalization adjacent to the methoxy group, critical for correct substitution pattern.
- The reduction-diazotization-methylation route allows for flexibility in starting materials and can be adapted to various substituted benzoic acids, with the one-pot diazotization step enhancing efficiency.
- Hydrolysis of nitrile intermediates under alkaline conditions followed by acidification is a common step to obtain carboxylic acids, with reaction conditions optimized to minimize side reactions and maximize yield.
- Purity analysis by HPLC and other chromatographic techniques consistently shows >98% purity for final products prepared by these methods.
- Reaction times and temperatures are carefully controlled to balance conversion and side-product formation.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: This compound can be converted to 6-Fluoro-2-methoxy-3-carboxybenzoic acid.
Reduction: The reduction of the carboxylic acid group yields 6-Fluoro-2-methoxy-3-methylbenzyl alcohol.
Substitution: Substitution of the fluorine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
6-Fluoro-2-methoxy-3-methylbenzoic acid serves as a crucial building block in the synthesis of more complex molecules. Its chemical structure allows for various modifications, making it valuable in the development of pharmaceuticals and agrochemicals.
Key Reactions :
- Electrophilic Aromatic Substitution : Introduction of fluorine using fluorinating agents.
- Oxidation and Reduction : Transformations that yield derivatives with enhanced properties.
Biology
The compound's interactions with enzymes and proteins make it a subject of interest in biological research. It has shown potential in studying metabolic pathways involving fluorinated compounds, which could lead to novel therapeutic approaches.
Biological Activities :
- Antiviral Activity : Derivatives have demonstrated significant activity against viruses like HIV.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory pathways such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the creation of compounds with specific functionalities required in various industrial processes.
Antiviral Activity Study
A study highlighted that benzoic acid derivatives with fluorine substitutions exhibited enhanced stability and antiviral activity against HIV. The incorporation of methoxy and methyl groups was crucial for maintaining activity while improving pharmacokinetic properties.
Inflammation Model Study
Research on compounds structurally related to this compound indicated significant inhibition of inflammatory markers in macrophage models, suggesting potential applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methoxy-3-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain targets due to its electronegativity and ability to form strong hydrogen bonds . The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6-fluoro-2-methoxy-3-methylbenzoic acid with analogous benzoic acid derivatives, focusing on structural variations, physicochemical properties, and synthetic pathways.
Structural Analogues and Physicochemical Properties
Key Observations:
- Electron-withdrawing vs. donating groups: The fluorine atom (electron-withdrawing) at position 6 in the target compound contrasts with the electron-donating methoxy group at position 2, creating a polarized aromatic system. This polarity may enhance acidity compared to non-fluorinated analogues like 2-methoxy-3-methylbenzoic acid .
- Melting point trends: The absence of a methyl group in 2-fluoro-6-methoxybenzoic acid correlates with a lower melting point (89–93°C) compared to bulkier derivatives, though data for the target compound is lacking .
Biological Activity
6-Fluoro-2-methoxy-3-methylbenzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Its unique structural features, including a fluorine atom, methoxy group, and methyl group, contribute to its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 200.19 g/mol. The presence of the fluorine atom at the 6-position and the methoxy group at the 2-position creates distinct electronic properties that influence its biological interactions.
The biological activity of this compound primarily involves its interaction with various enzymes and proteins. The fluorine atom enhances binding affinity due to its electronegativity, allowing for stronger hydrogen bonding with target receptors or enzymes. This compound has been shown to modulate enzyme activity, impacting metabolic pathways and biochemical reactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several areas:
- Antiviral Activity : Studies indicate that fluorinated benzoic acids exhibit antiviral properties. For instance, modifications in the structure have led to compounds with significant anti-HIV activity, suggesting that similar derivatives may also possess antiviral potential .
- Anti-inflammatory Effects : The compound has been implicated in inhibiting pro-inflammatory pathways. Research on related compounds shows that they can down-regulate inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in macrophage models, indicating potential anti-inflammatory applications .
- Enzyme Interaction : The compound's ability to interact with specific enzymes suggests its utility in studying metabolic pathways involving fluorinated compounds, which could lead to novel therapeutic approaches in drug design .
Case Studies
Several case studies highlight the biological significance of this compound:
- Study on Antiviral Activity : A study demonstrated that derivatives of benzoic acids with fluorine substitutions exhibited enhanced stability and biological activity against HIV. The incorporation of methoxy and methyl groups was crucial for maintaining activity while improving pharmacokinetic properties .
- Inflammation Model : In a model assessing inflammation, compounds structurally related to this compound showed significant inhibition of iNOS and COX-2, suggesting that this compound may also exert similar effects .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 6-fluoro-2-methoxy-3-methylbenzoate | C11H13F O3 | Ester derivative; potential for increased bioactivity |
| Methyl 6-fluoro-3-methoxy-2-methylbenzoate | C11H13F O3 | Different substitution pattern; impacts reactivity |
| Methyl 2-fluoro-6-methoxy-3-methylbenzoate | C11H13F O3 | Altered position of substituents; varying biological effects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
